
Myricetin 3-O-galactoside
Übersicht
Beschreibung
Myricetin 3-O-galactoside is a flavonol glycoside derived from the aglycone myricetin (3,5,7,3',4',5'-hexahydroxyflavone) linked to a galactose moiety via a β-glycosidic bond at the 3-hydroxyl position. It is widely distributed in plants such as Rhododendron przewalskii, Epilobium pyrricholophum, and tea species (Camellia sinensis) . Key characteristics include:
Vorbereitungsmethoden
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 480.376 g/mol |
Melting Point | 198–201°C |
Boiling Point | 957.8°C at 760 mmHg |
Density | 2.0 ± 0.1 g/cm³ |
Flash Point | 334.9 ± 27.8°C |
Traditional Extraction from Plant Sources
Myricetin 3-O-galactoside is naturally found in plants such as Myrtus communis (myrtle), where it is extracted through solvent-based methods. The process typically involves:
-
Plant Material Preparation : Fresh or dried leaves are homogenized in polar solvents like methanol or ethanol.
-
Solvent Extraction : Repeated maceration or Soxhlet extraction to isolate crude flavonoids.
-
Chromatographic Purification : Column chromatography (e.g., silica gel, Sephadex LH-20) separates myricetin 3-O-galactoside from other polyphenols .
Despite its feasibility, this method faces critical limitations:
-
Low Yield : Myricetin 3-O-galactoside constitutes <0.1% of dry plant weight, necessitating large biomass inputs .
-
Ecological Impact : Large-scale harvesting of Myrtus communis threatens biodiversity and strains ecosystems .
-
Cost Inefficiency : Chromatography and solvent use escalate production costs, rendering industrial-scale extraction impractical .
Enzymatic Biosynthesis via Metabolic Engineering
Recent advances in synthetic biology have enabled the microbial production of myricetin 3-O-galactoside. A landmark study achieved biosynthesis using engineered E. coli BL21(DE3) through the following steps :
Reconstruction of UDP-Galactose Biosynthetic Pathway
-
Gene Introduction :
-
OcSUS1 (sucrose synthase) and OcUGE1 (UDP-glucose 4-epimerase) were cloned into E. coli to enable UDP-galactose (UDP-Gal) synthesis from sucrose.
-
-
Chassis Strain Development :
-
The engineered strain produced UDP-Gal intracellularly, addressing the sugar donor limitation in glycosylation reactions.
-
Expression of Flavonol 3-O-Galactosyltransferase
-
DkFGT Gene Integration :
-
DkFGT, encoding a flavonol 3-O-galactosyltransferase from Diospyros kaki, was introduced into the UDP-Gal-producing strain.
-
-
Whole-Cell Biocatalysis :
-
Induced with IPTG, the strain converted exogenous myricetin into myricetin 3-O-galactoside via a one-pot reaction.
-
Optimization and Yield
-
Reaction Conditions : 30°C, 48-hour incubation, and 240 rpm shaking.
-
Yield : 29.7 mg/L, quantified via HPLC and confirmed by HR-ESI-MS .
Table 2: Enzymatic Synthesis Parameters and Outcomes
Parameter | Value |
---|---|
Host Organism | Escherichia coli BL21(DE3) |
Key Enzymes | OcSUS1, OcUGE1, DkFGT |
Substrate | Myricetin |
Sugar Donor | UDP-Galactose |
Incubation Time | 48 hours |
Yield | 29.7 mg/L |
Comparative Analysis of Preparation Methods
Efficiency and Scalability
-
Plant Extraction :
-
Enzymatic Synthesis :
Cost and Environmental Impact
Analyse Chemischer Reaktionen
Reaktionstypen: Myricetin-3-galactosid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Myricetin-3-galactosid kann zu Chinonen und anderen Oxidationsprodukten oxidiert werden.
Hydrolyse: Saure oder enzymatische Hydrolyse kann die glykosidische Bindung spalten und Myricetin und Galactose freisetzen.
Substitution: Die Hydroxylgruppen am Myricetin-Molekül können an Substitutionsreaktionen teilnehmen und verschiedene Derivate bilden.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Hydrolyse: Saure Bedingungen (z. B. Salzsäure) oder spezifische Glykosidasen können für die Hydrolyse verwendet werden.
Substitution: Reagenzien wie Säurechloride oder Alkylhalogenide können für Substitutionsreaktionen verwendet werden.
Hauptprodukte:
Oxidation: Chinone und andere oxidierte Derivate.
Hydrolyse: Myricetin und Galactose.
Substitution: Verschiedene Myricetin-Derivate, abhängig von den eingeführten Substituenten.
Wissenschaftliche Forschungsanwendungen
Osteogenic Differentiation and Anti-Osteoporotic Potential
Recent studies have demonstrated that M3G significantly influences the differentiation of human bone marrow-derived mesenchymal stromal cells (hBM-MSCs). In vitro experiments showed that M3G treatment enhanced osteoblastogenesis while inhibiting adipogenesis. Key findings include:
- Increased Osteoblast Markers : M3G treatment resulted in elevated levels of alkaline phosphatase (ALP) and RUNX2, which are critical markers for osteoblast differentiation. This was confirmed through RT-PCR and Western blot analyses .
- Mechanisms of Action : The activation of Wnt and BMP signaling pathways was identified as a mechanism through which M3G promotes osteoblast differentiation. Conversely, it inhibited adipogenic differentiation by downregulating PPARγ and other adipogenic transcription factors .
These findings suggest that M3G could be a promising nutraceutical for preventing or treating osteoporosis by modulating MSC differentiation.
Antioxidant and Anti-Inflammatory Properties
M3G exhibits notable antioxidant activity, which is crucial for mitigating oxidative stress-related diseases. Its antioxidant potential is attributed to its ability to scavenge free radicals effectively. Additionally, M3G has demonstrated anti-inflammatory effects in various studies:
- Antioxidant Activity : Research indicates that M3G can reduce oxidative stress markers, contributing to its role in preventing chronic diseases associated with inflammation .
- Anti-Inflammatory Effects : M3G has been shown to suppress pro-inflammatory cytokines, making it a candidate for managing inflammatory conditions .
Anti-Melanogenic Effects
M3G's ability to inhibit melanogenesis presents significant implications for dermatological applications:
- Mechanism of Action : In studies involving B16F10 melanoma cells, M3G suppressed melanin production by inhibiting tyrosinase activity and reducing the expression of melanogenic proteins such as microphthalmia-associated transcription factor (MITF) and tyrosinase-related proteins (TRP)-1 and TRP-2 .
- Potential Applications : These properties suggest that M3G could be formulated into skincare products aimed at treating hyperpigmentation and other skin disorders related to excessive melanin production.
Enzymatic Synthesis and Bioavailability
The synthesis of M3G through biotechnological methods has made it more accessible for research and potential commercial applications:
- Biotechnological Production : Engineered E. coli strains have been developed to produce M3G efficiently, achieving yields of approximately 29.7 mg/L. This method enhances the compound's availability for further research and application in nutraceuticals .
- Improved Solubility : The glycosylation of myricetin into M3G improves its water solubility and oral bioavailability, making it more effective as a dietary supplement .
Summary Table of Biological Activities
Wirkmechanismus
Myricetin 3-galactoside exerts its effects primarily through its antioxidant activity. It can scavenge free radicals and upregulate antioxidant enzymes, thereby reducing oxidative stress. Additionally, it modulates various signaling pathways involved in inflammation, apoptosis, and cell proliferation. For example, it can inhibit the nuclear factor-kappa B (NF-κB) pathway, which plays a key role in inflammation and cancer .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Analogues: Myricetin Derivatives
Myricetin 3-O-Glucoside
- Structure : Myricetin linked to glucose instead of galactose.
- Molecular Weight : 480.38 g/mol (same as galactoside due to isobaric sugars).
- Sources : Tea leaves (Camellia sinensis), Myrcianthes hallii .
- Activities :
Myricetin 3-O-Rhamnoside
- Structure: Myricetin linked to rhamnose.
- Molecular Weight : 464.38 g/mol.
- Sources : Rhododendron species, Epilobium pyrricholophum .
- Activities :
Analogues with Different Aglycones
Quercetin 3-O-Galactoside (Hyperoside)
- Structure : Quercetin (3,5,7,3',4'-pentahydroxyflavone) linked to galactose.
- Molecular Weight : 464.38 g/mol.
- Sources : Hypericum species, tea, and Rhododendron .
- Activities :
Kaempferol 3-O-Galactoside
- Structure : Kaempferol (3,5,7,4'-tetrahydroxyflavone) linked to galactose.
- Molecular Weight : 448.38 g/mol.
- Sources : Tea, Rhododendron .
- Activities :
Quantitative Comparison of Key Properties
Antioxidant Mechanisms
- Myricetin glycosides exhibit stronger antioxidant activity than quercetin or kaempferol derivatives due to the additional hydroxyl group on the B-ring .
- This compound shows dual functionality: inhibition of lipid peroxidation and free radical scavenging, making it effective in mitigating oxidative stress-related diseases .
Enzyme Inhibition
- Xanthine Oxidase: this compound (IC₅₀ = 20.3 μM) is more potent than allopurinol, a clinical xanthine oxidase inhibitor .
- Amylase/Tyrosinase: Quercetin 3-O-galactoside and myricetin 3-O-rhamnoside target amylase and tyrosinase, respectively, highlighting structure-activity dependencies .
Pharmacological Potential
- Anti-inflammatory: this compound reduces nitric oxide synthase (iNOS) synthesis, critical in inflammatory pathways .
- Antimicrobial : Myricetin derivatives in Rhododendron extracts show antifungal and antibacterial properties .
Environmental and Metabolic Influences
- Accumulation Patterns: this compound increases during tea leaf withering, unlike most flavonoids, suggesting stress-induced biosynthesis .
- Nutrient Effects : Magnesium supplementation suppresses myricetin 3-O-glucoside but enhances kaempferol glycoside levels in tea .
Biologische Aktivität
Myricetin 3-O-galactoside (M3G) is a flavonol glycoside derived from myricetin, a naturally occurring flavonoid known for its diverse biological activities. This article explores the biological activity of M3G, focusing on its antioxidant, anti-inflammatory, and osteogenic properties, supported by relevant data tables and case studies.
Chemical Structure and Properties
M3G is characterized by a galactose moiety attached to the 3-O position of the myricetin backbone. This modification enhances its solubility and bioavailability compared to its aglycone counterpart, myricetin.
Antioxidant Activity
M3G exhibits significant antioxidant properties, which are crucial for mitigating oxidative stress-related diseases. The antioxidant capacity of M3G has been evaluated through various assays:
- Xanthine Oxidase Inhibition : M3G inhibited xanthine oxidase activity by 57% at a concentration of 100 µg/mL, demonstrating its potential to reduce reactive oxygen species (ROS) production .
- Lipid Peroxidation : The IC50 value for lipid peroxidation inhibition by M3G was determined to be 160 µg/mL, indicating a potent ability to protect cellular membranes from oxidative damage .
- Radical Scavenging : M3G effectively scavenges free radicals, contributing to its overall antioxidant profile.
Table 1: Antioxidant Activity of this compound
Assay Type | Concentration (µg/mL) | Inhibition (%) |
---|---|---|
Xanthine Oxidase | 100 | 57 |
Lipid Peroxidation | IC50 | 160 |
Anti-Inflammatory Effects
M3G has been shown to possess anti-inflammatory properties, particularly in skin cells. A study demonstrated that treatment with M3G significantly reduced the expression of pro-inflammatory cytokines in HaCaT keratinocytes exposed to UVA radiation:
- Cytokine Inhibition : At a concentration of 25 µM, M3G decreased levels of COX-2 by 51.7%, TNF-α by 66.6%, and IL-6 by 81.3%, indicating strong anti-inflammatory effects .
Table 2: Inhibition of Pro-Inflammatory Mediators by this compound
Cytokine | Control Level (%) | M3G Level (25 µM) (%) | Reduction (%) |
---|---|---|---|
COX-2 | 100 | 48.3 | 51.7 |
TNF-α | 100 | 33.4 | 66.6 |
IL-6 | 100 | 18.7 | 81.3 |
Osteogenic Potential
Recent studies have highlighted the potential of M3G in promoting osteogenesis, making it a candidate for osteoporosis treatment. Research involving human bone marrow-derived mesenchymal stromal cells (hBM-MSCs) revealed:
- Osteoblast Differentiation : M3G treatment led to increased alkaline phosphatase (ALP) activity and extracellular mineralization markers, indicating enhanced osteoblast formation.
- Gene Expression Modulation : M3G upregulated RUNX2 and osteopontin transcription factors, essential for osteogenic differentiation .
Table 3: Effects of this compound on Osteoblast Differentiation
Treatment | ALP Activity (Relative Units) | Mineralization (Absorbance at 540 nm) |
---|---|---|
Control | Baseline | Baseline |
This compound (25 µM) | Increased | Increased |
Case Studies and Research Findings
Several studies have contributed to understanding the biological activities of M3G:
- Antioxidant and Antigenotoxic Potentials : A study demonstrated that M3G not only scavenged free radicals but also showed antigenotoxic effects against mutagenic agents like aflatoxin B1 and H2O2 .
- Metabolic Engineering for Production : Research has focused on biosynthetic methods to produce M3G using engineered E. coli, achieving yields of up to 29.7 mg/L, which could facilitate further research into its therapeutic applications .
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for quantifying Myricetin 3-O-galactoside in plant extracts or biological samples?
- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with UV-Vis detection at 360 nm is widely used, calibrated using external standards (e.g., myricetin derivatives) with concentrations ranging from 0.05–5 mg/mL to ensure linearity (R² ≥ 0.9999) . For complex matrices, tandem mass spectrometry (LC-MS/MS) enhances specificity, particularly when distinguishing structurally similar flavonoids like Myricetin 3-O-rutinoside .
Q. How can researchers design experiments to evaluate the xanthine oxidase (XO) inhibitory activity of this compound?
- Methodological Answer : Use an in vitro XO inhibition assay with xanthine as the substrate. Measure uric acid production spectrophotometrically at 295 nm. Include positive controls (e.g., allopurinol) and test this compound at concentrations such as 50–200 μg/mL. Calculate IC₅₀ values via nonlinear regression, noting its reported IC₅₀ of 160 μg/mL for lipid peroxidation inhibition as a benchmark .
Q. What statistical approaches are suitable for resolving contradictions in antioxidant activity data across studies?
- Methodological Answer : Employ meta-analysis to reconcile variability caused by differences in assay conditions (e.g., DPPH vs. ABTS radical scavenging). Normalize data using Z-scores or effect sizes, and account for variables like solvent polarity and pH. Cross-validate results with orthogonal assays (e.g., FRAP and ORAC) to confirm antioxidant mechanisms .
Advanced Research Questions
Q. How does the glycosylation site (e.g., galactoside vs. rhamnoside) influence the bioactivity of myricetin derivatives?
- Methodological Answer : Conduct comparative structure-activity relationship (SAR) studies using this compound (IC₅₀ = 160 μg/mL for lipid peroxidation) and Myricetin 3-O-rhamnoside (IC₅₀ = 220 μg/mL). Use molecular docking to analyze interactions with target enzymes (e.g., xanthine oxidase’s active site). Validate findings with mutagenesis studies or isotopic labeling to track metabolic stability .
Q. What strategies optimize the stability of this compound in in vivo pharmacokinetic studies?
- Methodological Answer : Encapsulate the compound in lipid-based nanoparticles to enhance bioavailability. Monitor degradation using LC-MS in plasma samples, and apply pharmacokinetic modeling (e.g., non-compartmental analysis) to assess half-life and clearance. Consider co-administering with inhibitors of deglycosylation enzymes to prolong activity .
Q. How can metabolomics be integrated to map the downstream effects of this compound in cellular pathways?
- Methodological Answer : Perform untargeted metabolomics via LC-QTOF-MS on treated cell lines (e.g., HepG2 for liver models). Use pathway enrichment tools (e.g., KEGG, MetaboAnalyst) to identify altered metabolites. Correlate findings with transcriptomic data to pinpoint regulatory nodes, such as Nrf2-mediated antioxidant responses or xanthine oxidase pathway modulation .
Q. Data Interpretation & Reproducibility
Q. What criteria should be followed to ensure reproducibility in reporting this compound’s bioactivity?
- Methodological Answer : Adhere to the ARRIVE guidelines for preclinical studies. Report exact concentrations, solvent systems, and assay conditions (e.g., pH, temperature). Include purity data (≥85% by LC-MS-ELSD) and batch-to-batch variability assessments. Provide raw data in supplementary materials for independent validation .
Q. How can environmental and genotypic variability in plant sources of this compound be controlled?
- Methodological Answer : Use controlled cultivation systems (e.g., hydroponics) to standardize growth conditions. Genotype plants via DNA barcoding to confirm species identity. Quantify compound levels across multiple harvests using validated HPLC protocols, and apply ANOVA to assess environmental vs. genetic contributions to variability .
Q. Ethical & Methodological Rigor
Q. What ethical considerations apply when using this compound in animal models of disease?
- Methodological Answer : Follow institutional animal care guidelines (e.g., NIH Office of Laboratory Animal Welfare). Justify sample sizes via power analysis to minimize unnecessary use. Include sham-treated controls and blind outcome assessments to reduce bias. Disclose conflicts of interest, particularly if sourcing compounds from commercial vendors .
Eigenschaften
IUPAC Name |
5,7-dihydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-(3,4,5-trihydroxyphenyl)chromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O13/c22-5-12-15(28)17(30)18(31)21(33-12)34-20-16(29)13-8(24)3-7(23)4-11(13)32-19(20)6-1-9(25)14(27)10(26)2-6/h1-4,12,15,17-18,21-28,30-31H,5H2/t12-,15+,17+,18-,21+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOHXFLPXBUAOJM-MGMURXEASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1O)O)O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30166087 | |
Record name | Myricetin 3-galactoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30166087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Myricetin 3-galactoside | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034358 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
15648-86-9 | |
Record name | Myricetin 3-O-galactoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15648-86-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Myricetin 3-galactoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015648869 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Myricetin 3-galactoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30166087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Myricetin 3-galactoside | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034358 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
198 - 201 °C | |
Record name | Myricetin 3-galactoside | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034358 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.